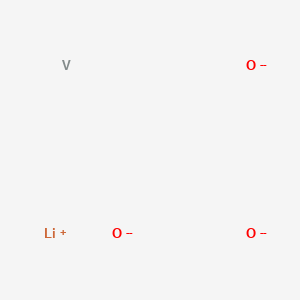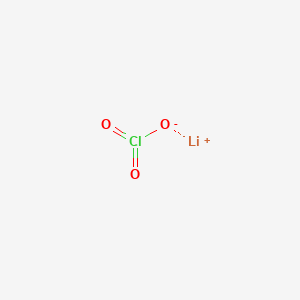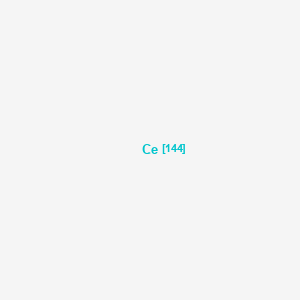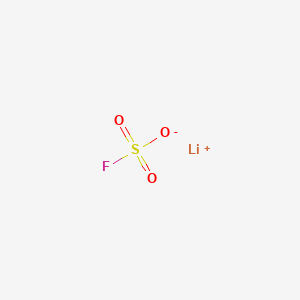
Lithium vanadium oxide (LiVO3)
Vue d'ensemble
Description
Synthesis Analysis
LiVO₃ can be synthesized through various methods, including the low heating solid-state method and sol-gel techniques. Yang et al. (2008) prepared lithium vanadium oxides by a low heating solid-state method, achieving a specific capacity of 342 mAh g⁻¹ in lithium-ion batteries (Yang et al., 2008). Shao et al. (2021) synthesized LiVO₃ using the combustion method, noting excellent electrochemical performance when used as an anode material (Shao et al., 2021).
Applications De Recherche Scientifique
Energy Storage and Lithium-Ion Batteries
LiVO3 has been extensively studied for its application in lithium-ion batteries, offering potential advantages in energy density, cycle life, and safety. Research has demonstrated LiVO3's capability as both anode and cathode material due to its unique electrochemical properties.
Anode Material for Li-Ion Batteries : Lithium vanadium oxide (LiVO3) has been explored for its potential to double the volumetric energy density compared to traditional graphite anodes. Its degradation mechanism and the impact of oxidation on its structure and performance have been particularly noted. A significant finding is the observation of an oxidation layer on LiVO3 particles post-air exposure, which suggests air-sensitivity and highlights the material's complex interaction with environmental conditions (Chen-Wiegart et al., 2012).
Cathode Material for Li-Ion and Aqueous Rechargeable Batteries : Studies have shown LiVO3's effectiveness as a cathode material, where its structural properties significantly influence its transport and electrochemical performance. The singularity of its crystal structure has been found to impact its utility in battery applications, offering insights into optimizing its composition for enhanced functionality (Gędziorowski et al., 2016).
Lithiation Mechanism and Structural Transformation : An intriguing aspect of LiVO3 is its unusual conversion-type lithiation process. Spectroscopic studies and first-principle calculations have revealed that LiVO3 undergoes a two-phase insertion-type lithiation, transitioning into a rock-salt structured phase. This discovery opens new avenues for understanding and leveraging the material's lithiation dynamics for battery applications (Lee et al., 2016).
High Power Density Anode Material : The synthesis of nanosheets of lithium vanadium oxide (LiV3O8) presents a novel anode material with high power density for aqueous lithium-ion batteries. This advancement demonstrates the potential for LiVO3 derivatives in enhancing the charge/discharge capabilities and overall performance of lithium-ion batteries (Heli et al., 2011).
Sustainable Battery Recycling : The research into recycling vanadium oxides from spent lithium-ion batteries has underscored the importance of sustainability in energy storage solutions. A process for converting used V2O5 batteries into LiV3O8 has been developed, showcasing a method for sustainable anode material reuse and highlighting the role of vanadium oxides in future recycling strategies (Du et al., 2019).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
lithium;oxygen(2-);vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Li.3O.V/q+1;3*-2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPPMPGSWJHKSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[O-2].[O-2].[O-2].[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiO3V-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601014303 | |
| Record name | Lithium vanadium oxide (LiVO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium vanadium oxide (LiVO3) | |
CAS RN |
15060-59-0 | |
| Record name | Lithium vanadium oxide (LiVO3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015060590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium vanadium oxide (LiVO3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lithium vanadium oxide (LiVO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601014303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium vanadium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)


![4,5,6,7-Tetrahydro-benzo[1,2]dithiole-3-thione](/img/structure/B81309.png)








![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)
